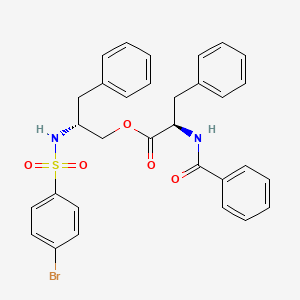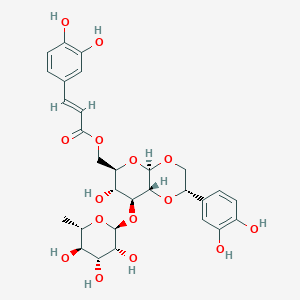
Isocrenatoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocrenatoside is a cyclic octapeptide derived from the ethanolic extract of Microtoena prainiana stems. It functions as an angiotensin-converting enzyme inhibitor, achieving an inhibitory efficiency of 99.3% at a concentration of 1 mg/mL . This compound has garnered interest due to its potential therapeutic applications, particularly in the regulation of blood pressure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isocrenatoside is isolated from the ethanolic extract of Microtoena prainiana stems . The extraction process involves using ethanol as a solvent to obtain the active compound from the plant material. The extract is then purified to isolate this compound.
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. The primary method remains extraction from natural sources, which may not be feasible for large-scale production. Further research is needed to develop efficient synthetic routes for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Isocrenatoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives of this compound.
Aplicaciones Científicas De Investigación
Isocrenatoside has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of angiotensin-converting enzyme and its potential therapeutic applications
Industry: Its inhibitory properties make it a candidate for developing new pharmaceuticals targeting the renin-angiotensin system.
Mecanismo De Acción
Isocrenatoside exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system . This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound helps reduce the production of angiotensin II, leading to vasodilation and lower blood pressure. The molecular targets and pathways involved include the angiotensin-converting enzyme and the renin-angiotensin system.
Comparación Con Compuestos Similares
Isocrenatoside is unique due to its high inhibitory efficiency against the angiotensin-converting enzyme. Similar compounds include:
Crenatoside: Another phenylethanoid glycoside with similar inhibitory properties.
Palatrigine: A compound with similar biological activities.
Ovotransferrin: A protein with angiotensin-converting enzyme inhibitory activity.
These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities.
Propiedades
Número CAS |
221895-09-6 |
|---|---|
Fórmula molecular |
C29H34O15 |
Peso molecular |
622.6 g/mol |
Nombre IUPAC |
[(2S,4aR,6R,7R,8S,8aR)-2-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-6-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H34O15/c1-12-22(35)24(37)25(38)28(41-12)44-26-23(36)20(11-39-21(34)7-3-13-2-5-15(30)17(32)8-13)43-29-27(26)42-19(10-40-29)14-4-6-16(31)18(33)9-14/h2-9,12,19-20,22-33,35-38H,10-11H2,1H3/b7-3+/t12-,19+,20+,22-,23+,24+,25+,26-,27+,28-,29+/m0/s1 |
Clave InChI |
FYNJOHBQQZWZTB-WLLRULDYSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]3[C@@H]2O[C@H](CO3)C4=CC(=C(C=C4)O)O)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC3C2OC(CO3)C4=CC(=C(C=C4)O)O)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)


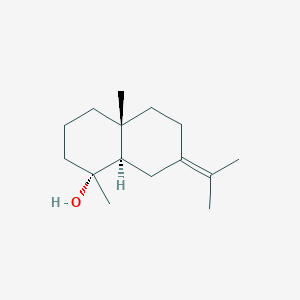
![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-formylindol-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12388285.png)
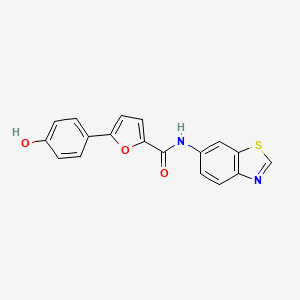
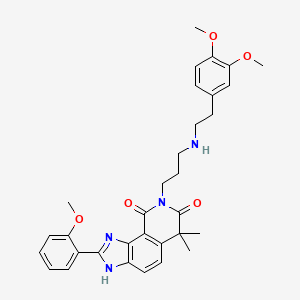

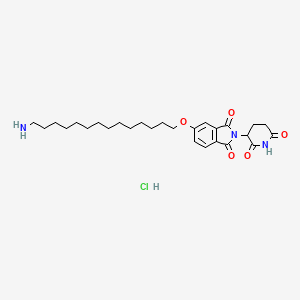
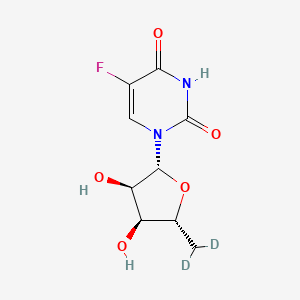
![8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B12388313.png)

